![molecular formula C9H15N3O2S B070662 5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine CAS No. 175201-85-1](/img/structure/B70662.png)
5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine
Overview
Description
Scientific Research Applications
FLAP Inhibitors for Asthma Treatment
Research on the development of 5-lipoxygenase-activating protein (FLAP) inhibitors highlighted the synthesis of potent molecules with significant inhibitory effects on LTB4 in human blood. These inhibitors have shown promise in clinical studies for asthma treatment, emphasizing the importance of structural optimization for enhanced potency and pharmacokinetic profiles (Stock et al., 2011).
Histamine H4 Receptor Antagonists
The structural manipulation of 2-aminopyrimidines yielded potent ligands for the histamine H4 receptor (H4R), with applications in anti-inflammatory and analgesic therapies. This research underscores the therapeutic potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines have been utilized in the asymmetric synthesis of a wide array of amines, showcasing their versatility as intermediates. This methodology enables the efficient creation of enantioenriched amines, important for pharmaceutical applications (Ellman et al., 2002).
Pyrimidine Ring Fission
Studies on the reactivity of pyrimidine derivatives with amines demonstrated ring fission mechanisms, contributing to the understanding of pyrimidine chemistry and its implications for synthetic strategies (Brown et al., 1968).
Functionalized Aziridines and N-Heterocycles Synthesis
Sulfur ylides react with tert-butylsulfinyl aminals to produce chiral, nonracemic aziridines, which can be further transformed into pyrrolidines or piperidines. This highlights the role of tert-butylsulfinyl aminals in synthesizing functionalized N-heterocycles, relevant for medicinal chemistry (Kokotos & Aggarwal, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as gsk-2983559 are known to inhibit the receptor interacting protein-2 (rip2) kinase . RIP2 kinase plays a crucial role in the activation of immune responses.
Mode of Action
It’s worth noting that related compounds like tert-butanesulfinamide are known to assist in highly diastereoselective conversions . This suggests that 5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine might interact with its targets in a similar manner, leading to changes in their function.
Pharmacokinetics
A related compound, am-6761, has been reported to have remarkable biochemical and cellular potency, as well as favorable pharmacokinetic properties . This suggests that 5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine might also have favorable ADME properties, impacting its bioavailability.
Action Environment
It’s worth noting that the conformation of a related compound, cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane, in the solid state is influenced by intermolecular interactions in the crystalline structure . This suggests that environmental factors such as temperature and pressure might influence the action of 5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine.
properties
IUPAC Name |
5-tert-butylsulfonyl-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-6-11-5-7(8(10)12-6)15(13,14)9(2,3)4/h5H,1-4H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPJAHFTVBSZBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)S(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381023 | |
Record name | 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726627 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine | |
CAS RN |
175201-85-1 | |
Record name | 5-[(1,1-Dimethylethyl)sulfonyl]-2-methyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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